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Compound of Interest

Compound Name:
1-butyl-3-ethylimidazolium

Hexafluorophosphate

CAS No.: 256647-89-9

Cat. No.: B6330631

Get Quote

Technical Whitepaper: Physicochemical Profiling of [BEIM][PF6] for Pharmaceutical

Applications

Executive Summary This technical guide provides a comprehensive physicochemical analysis

of 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]), a hydrophobic room-

temperature ionic liquid (RTIL). Distinct from its widely used methyl-analog [BMIM][PF6], the

ethyl-substituted [BEIM][PF6] offers unique solvation thermodynamics and lipophilicity profiles

critical for specialized drug delivery systems, liquid-liquid extraction (LLE) of active

pharmaceutical ingredients (APIs), and electrochemical stabilization. This document details its

molecular architecture, synthesis protocols, and density-temperature relationships to support

precision process engineering.

Molecular Architecture & Identity
[BEIM][PF6] is an imidazolium-based ionic liquid characterized by a C4 (butyl) and C2 (ethyl)

substitution pattern on the nitrogen atoms of the imidazole ring. This asymmetry, combined with

the bulky, non-coordinating hexafluorophosphate anion (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b6330631#bc-rfq
https://www.benchchem.com/product/b6330631/docs?utm_src=pdf-body#beim-pf6-ionic-liquid-physical-properties-and-density-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6330631?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


), disrupts crystal packing, resulting in a liquid state at room temperature with high thermal
stability.

Property Specification

IUPAC Name 1-Butyl-3-ethylimidazolium hexafluorophosphate

Common Abbreviation [BEIM][PF6] or [C4C2im][PF6]

CAS Number 256647-89-9

Molecular Formula

Molecular Weight 298.20 g/mol

Cation Structure
Asymmetric Imidazolium (

)

Anion Structure
Octahedral Hexafluorophosphate (

)

Thermophysical Characterization
Understanding the density (

) and volumetric properties of [BEIM][PF6] is essential for designing reactor vessels and
separation columns. Unlike molecular solvents, [BEIM][PF6] exhibits negligible vapor pressure
but significant density dependence on temperature.

Density & Volumetric Data
The density of [BEIM][PF6] is approximately 1.380 g/cm³ at 298.15 K (25°C). It follows a linear

decrease with increasing temperature, described by the equation:

Where

is the intercept and

is the thermal expansion coefficient.

Table 1: Comparative Density Profile (298.15 K)
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Ionic Liquid
Alkyl Chain (R1,
R3)

Density (

, g/cm³)

Molar Volume (

, cm³/mol)

[BEIM][PF6] Butyl (C4), Ethyl (C2) 1.380 216.1

[BMIM][PF6]
Butyl (C4), Methyl

(C1)
1.370 207.4

[EMIM][PF6]
Ethyl (C2), Methyl

(C1)
1.480 175.2

Note: The substitution of a methyl group (in BMIM) with an ethyl group (in BEIM) increases the

molar volume and slightly alters packing efficiency, resulting in a density comparable to, but

distinct from, the methyl analog.

Solubility & Phase Behavior
Hydrophobicity: [BEIM][PF6] is immiscible with water, forming a biphasic system useful for

extraction.

UCST Behavior: It exhibits Upper Critical Solution Temperature (UCST) behavior with water

and certain alcohols, meaning miscibility increases sharply above a specific thermal

threshold.

Solvent Compatibility: Highly soluble in dichloromethane (DCM), acetone, and acetonitrile;

insoluble in hexane and diethyl ether.

Experimental Protocols
Synthesis Workflow: Quaternization & Metathesis
The synthesis of [BEIM][PF6] is a two-step process: (1) Formation of the halide precursor

([BEIM][Br]) via quaternization, and (2) Anion exchange (metathesis) to introduce the

anion.

Step-by-Step Methodology:

Quaternization (Precursor Synthesis):
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Reagents: 1-Ethylimidazole (1.0 eq), 1-Bromobutane (1.1 eq).

Procedure: Charge a round-bottom flask with 1-ethylimidazole under nitrogen atmosphere.

Add 1-bromobutane dropwise at 0°C to prevent thermal runaway.

Reaction: Heat to 70°C with vigorous stirring for 24-48 hours.

Purification: Wash the resulting viscous liquid with ethyl acetate (3x) to remove unreacted

starting materials. Dry under high vacuum to obtain [BEIM][Br].

Metathesis (Anion Exchange):

Reagents: [BEIM][Br] (1.0 eq), Potassium Hexafluorophosphate (

) (1.05 eq).

Procedure: Dissolve [BEIM][Br] in distilled water. Add an aqueous solution of

. A hydrophobic phase ([BEIM][PF6]) will separate immediately.

Purification: Decant the aqueous layer. Wash the IL phase with distilled water multiple

times until the wash water shows no precipitation with

(indicating removal of bromide ions).

Drying: Dry the purified [BEIM][PF6] under vacuum (0.1 mbar) at 60°C for 12 hours to

remove trace water.

Visualization: Synthesis Pathway
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Caption: Figure 1. Two-step synthesis pathway for [BEIM][PF6] involving quaternization of 1-

ethylimidazole followed by anion metathesis.

Protocol: Density Measurement (Dilatometry)
Precise density determination is critical for calculating molar concentrations in catalytic

applications.

Calibration: Calibrate a vibrating-tube densimeter (e.g., Anton Paar DMA series) using

degassed water and dry air at 298.15 K.

Sample Prep: Degas the [BEIM][PF6] sample under vacuum for 1 hour to remove dissolved

microbubbles.

Injection: Inject ~2 mL of sample into the oscillating U-tube, ensuring no bubbles are trapped.

Equilibration: Allow the system to equilibrate at the target temperature (e.g., 298.15 K) until

the period of oscillation stabilizes (

).

Measurement: Record density (

). Repeat at intervals of 5 K (298.15 to 353.15 K).

Visualization: Property Characterization Workflow
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Caption: Figure 2. Standardized workflow for high-precision density measurement using

oscillating U-tube densimetry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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